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Compound of Interest

Compound Name: 2,5-Dimethoxyphenylacetonitrile

Cat. No.: B106619

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,5-Dimethoxyphenylacetonitrile (CAS No. 18086-24-3) is a versatile chemical
intermediate that serves as a pivotal building block in the synthesis of numerous organic
molecules, particularly within the pharmaceutical and medicinal chemistry fields.[1] Its
structure, which includes a reactive nitrile group and an electron-rich dimethoxy-substituted
aromatic ring, facilitates a variety of chemical transformations. This document outlines detailed
application notes and experimental protocols for the principal synthetic uses of 2,5-
dimethoxyphenylacetonitrile.

Application 1: Synthesis of 2,5-
Dimethoxyphenethylamine (2C-H) via Reduction

The conversion of the nitrile group in 2,5-dimethoxyphenylacetonitrile to a primary amine
results in 2,5-dimethoxyphenethylamine, commonly known as 2C-H. This compound is a
fundamental precursor for a class of psychedelic phenethylamines and a key intermediate in
the synthesis of various serotonin 5-HT2 receptor agonists.[2] The two most prevalent methods
for this reduction are catalytic hydrogenation and reduction using lithium aluminum hydride
(LiAIH4).
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Experimental Protocols

Protocol 1.1: Catalytic Hydrogenation This method is frequently chosen for its mild reaction
conditions and typically higher yields.

Materials:

e 2,5-Dimethoxyphenylacetonitrile

o Raney Nickel (agueous slurry) or 10% Palladium on Carbon (Pd/C)
» Ethanol (anhydrous)

e Ammonia solution (e.g., 7N in methanol)

e Hydrogen gas (H2)

e Parr hydrogenation apparatus or equivalent

 Filter aid (e.g., Celite®)

Procedure:

e In a suitable pressure vessel, combine 2,5-Dimethoxyphenylacetonitrile (10.0 g, 56.4
mmol), anhydrous ethanol (150 mL), and an ammonia solution (20 mL). The ammonia helps
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to minimize the formation of secondary amine byproducts.

Carefully add the catalyst: either Raney Nickel (approx. 2 g, washed with ethanol) or 10%
Pd/C (0.5 g).

Seal the vessel and connect it to the hydrogenation apparatus.
Purge the system first with nitrogen, then with hydrogen gas.
Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 atm).

Stir the mixture vigorously at room temperature. The reaction's progress can be tracked by
monitoring hydrogen uptake. Gentle heating to 40-50°C can be applied if the reaction is slow.

Once the theoretical amount of hydrogen is consumed (usually 4-12 hours), safely
depressurize the vessel and purge with nitrogen.

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter
cake with ethanol.

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the
crude 2,5-dimethoxyphenethylamine.

The crude product can be purified by vacuum distillation or by converting it to its
hydrochloride salt for crystallization.

Protocol 1.2: Lithium Aluminum Hydride (LiAIH4) Reduction A potent alternative, especially

useful when catalytic hydrogenation equipment is unavailable or ineffective.

Materials:

2,5-Dimethoxyphenylacetonitrile
Lithium Aluminum Hydride (LiAlH4)
Anhydrous Tetrahydrofuran (THF)

Anhydrous sodium sulfate
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» Diethyl ether

e Hydrochloric acid (for salt formation, if desired)

o Appropriate dry glassware for air-sensitive reactions
Procedure:

e Set up a dry three-neck round-bottom flask under an inert atmosphere (nitrogen or argon),
equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

e Add LiAlH4 (3.2 g, 84.6 mmol) to anhydrous THF (100 mL) in the flask to form a stirred
suspension.

» Dissolve 2,5-Dimethoxyphenylacetonitrile (10.0 g, 56.4 mmol) in anhydrous THF (50 mL)
and place this solution in the dropping funnel.

o Add the nitrile solution dropwise to the LiAlH4 suspension at a rate that maintains a gentle
reflux.

 After the addition is complete, continue stirring the mixture at reflux for 4-8 hours.
e Cool the reaction mixture in an ice bath.

o Carefully quench the excess LiAlH4 by the sequential, dropwise addition of water (3.2 mL),
15% aqueous sodium hydroxide (3.2 mL), and finally more water (9.6 mL).

« Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing it
thoroughly with THF.

o Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure to yield the crude amine.

 Purify via vacuum distillation or by precipitating the hydrochloride salt.
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Catalytic Hydrogenation

2,5-Dimethoxyphenylacetonitrile

Hz2, Raney Ni or Pd/C

Ethanol/Ammonia

LiAlH4 Reduction

1. LiAlH4, THF
2. H20 quench

2,5-Dimethoxyphenethylamine
(2C-H)

Click to download full resolution via product page

Reduction of 2,5-Dimethoxyphenylacetonitrile to 2,5-Dimethoxyphenethylamine.

Application 2: Synthesis of 2,5-

Dimethoxyphenylacetic Acid via Hydrolysis

The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2,5-

dimethoxyphenylacetic acid. This compound is a valuable intermediate for various

pharmaceuticals and fine chemicals.

: o :

Temperatur  Reaction .
Method Reagents Solvent . Yield (%)
e (°C) Time (h)
Sulfuric Acid
Acid
_ (H2S04), Water 100 - 120 3-6 85 - 95
Hydrolysis
Water
Sodium
Base Hydroxide Water/Ethano
) 80 - 100 6-12 80 -90
Hydrolysis (NaOH), I
H20O/Ethanol
Experimental Protocols
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Protocol 2.1: Acid Hydrolysis

Materials:

2,5-Dimethoxyphenylacetonitrile

Sulfuric acid (concentrated)

Water

Standard reflux apparatus
Procedure:

 In a round-bottom flask, prepare a dilute sulfuric acid solution by carefully adding
concentrated sulfuric acid (50 mL) to water (70 mL).

e Add 2,5-Dimethoxyphenylacetonitrile (10.0 g, 56.4 mmol) to the acid solution.

» Heat the mixture to reflux with stirring for 3-6 hours, monitoring completion by TLC.
e Once the reaction is complete, cool the mixture and pour it into ice-water (200 mL).
o A white precipitate of 2,5-dimethoxyphenylacetic acid will form.

o Collect the solid by vacuum filtration, washing thoroughly with cold water until the filtrate is
neutral.

e The crude product can be purified by recrystallization from an ethanol/water mixture.
Protocol 2.2: Base Hydrolysis

Materials:

e 2,5-Dimethoxyphenylacetonitrile

e Sodium hydroxide (NaOH)

o Ethanol & Water
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e Hydrochloric acid (concentrated)
o Standard reflux apparatus
Procedure:

 In a round-bottom flask, dissolve 2,5-Dimethoxyphenylacetonitrile (10.0 g, 56.4 mmol) in
ethanol (100 mL).

e Add a solution of sodium hydroxide (10.0 g, 250 mmol) in water (50 mL).
» Heat the mixture to reflux with stirring for 6-12 hours.
 After cooling, remove the ethanol under reduced pressure.

o Dilute the aqueous residue with water (100 mL) and wash with diethyl ether to remove any
unreacted starting material.

e Cool the agueous layer in an ice bath and acidify to a pH of 1-2 with concentrated
hydrochloric acid.

e The 2,5-dimethoxyphenylacetic acid will precipitate.
o Collect the product by vacuum filtration, wash with cold water, and dry.

e Recrystallize from an ethanol/water mixture for further purification.

Acid Hydrolysis

H2S0a4, H20
Reflux

2,5-Dimethoxyphenylacetonitrile Base Hydrolysis 2,5-Dimethoxyphenylacetic Acid

1. NaOH, H20/EtOH, Reflux
2. H3O*
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Hydrolysis of 2,5-Dimethoxyphenylacetonitrile to its corresponding carboxylic acid.

Application 3: a-Alkylation

The benzylic proton of 2,5-dimethoxyphenylacetonitrile is acidic and can be deprotonated by

a strong base to form a nucleophilic carbanion. This carbanion can subsequently react with

electrophiles, such as alkyl halides, in an a-alkylation reaction. This transformation is key for

introducing substituents at the carbon adjacent to the nitrile, thereby expanding the synthetic

utility of this scaffold.[3][4]

: o :

Temperatur

Reaction

Base Electrophile Solvent . Yield (%)
e (°C) Time (h)
**Sodium _
) Methyl lodide

Amide Toluene 25-80 2-6 70 -85
(CHsl)

(NaNH2) **

Sodium

) Benzyl

Hydride _ DMF 25 4-8 75 - 90
Bromide

(NaH)

Experimental Protocol

Protocol 3.1: a-Methylation with Sodium Amide

Materials:

2,5-Dimethoxyphenylacetonitrile

Sodium amide (NaNH3)

Methy! iodide (CH3l)

Anhydrous toluene

Saturated ammonium chloride solution
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e Appropriate dry glassware for air-sensitive reactions
Procedure:

e In a dry three-neck flask under an inert atmosphere, suspend sodium amide (2.4 g, 61.5
mmol) in anhydrous toluene (100 mL).

e Add a solution of 2,5-Dimethoxyphenylacetonitrile (10.0 g, 56.4 mmol) in anhydrous
toluene (50 mL) dropwise to the stirred suspension.

 After the addition, heat the mixture to 50-60°C for 1-2 hours to ensure complete anion
formation.

e Cool the reaction mixture to room temperature and add methyl iodide (8.8 g, 62.0 mmol)
dropwise, ensuring the temperature remains below 30°C.

 Stir the reaction at room temperature for an additional 2-4 hours.

e Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution
(50 mL).

o Separate the organic layer and extract the aqueous layer with toluene.

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
concentrate under reduced pressure.

e The crude a-methylated product can be purified by vacuum distillation or column
chromatography.

1. Strong Base (e.g., NaNHz, NaH) : 5 BcF o
2. Electrophile (e.g., R-X) —»| a-Alkyl-2,5-dimethoxyphenylacetonitrile

2,5-Dimethoxyphenylacetonitrile

Click to download full resolution via product page

General workflow for the a-alkylation of 2,5-Dimethoxyphenylacetonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
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